molecular formula C10Cl12 B1677156 Mirex CAS No. 2385-85-5

Mirex

Cat. No. B1677156
CAS RN: 2385-85-5
M. Wt: 545.5 g/mol
InChI Key: GVYLCNUFSHDAAW-UHFFFAOYSA-N
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Description

Mirex is an organochloride that was commercialized as an insecticide and later banned because of its impact on the environment. This white crystalline odorless solid is a derivative of cyclopentadiene .


Synthesis Analysis

Mirex was produced by the dimerization of hexachlorocyclopentadiene in the presence of aluminium chloride . It is a stomach insecticide, meaning that it must be ingested by the organism in order to poison it .


Molecular Structure Analysis

Mirex has a molecular formula of C10Cl12 and a molar mass of 545.55 g/mol . It is a white crystalline solid with a melting point of 485 °C .


Chemical Reactions Analysis

Mirex is known for its remarkable stability and persistence in the environment . It does not burn easily; combustion products are expected to include carbon dioxide, carbon monoxide, hydrogen chloride, chlorine, phosgene, and other organochlorine species .


Physical And Chemical Properties Analysis

Mirex is a white crystalline, odorless solid with a melting point of 485 °C . It is soluble in several organic solvents including tetrahydrofuran (30%), carbon disulfide (18%), chloroform (17%), and others .

Scientific Research Applications

  • Environmental Impact and Remediation :

    • Mirex has been studied for its persistence in the environment and the challenges it poses. It is a highly persistent chlorinated hydrocarbon previously used in soils for controlling fire ants in the United States. Researchers have evaluated the degradation of Mirex by soil microorganisms, identifying strains of Bacillus sphaericus and Streptomyces albus as active degrading organisms (Aslanzadeh & Hedrick, 1985).
    • The presence of Mirex in the sediments of Lake Ontario has been documented, revealing its entry into water bodies and the challenges in managing its environmental impact (Holdrinet et al., 1978).
  • Human and Animal Health :

    • Studies have focused on the accumulation of Mirex in human and animal tissues, particularly in adipose tissue. This has raised concerns about its long-term effects on health, given its stability and bioaccumulative nature (Kutz et al., 1974).
    • Research has also explored the biochemical changes in the liver of mice fed with Mirex, highlighting its potential toxicological effects (Byard et al., 1975).
  • Photodegradation and Chemical Analysis :

    • The study of Mirex's photodegradation in water environments, such as Lake Ontario, has been a key area of research. This includes understanding how Mirex reacts to light and the resultant chemical changes (Lambrych & Hassett, 2006).
    • Additionally, research on the mechanochemical destruction of M
    Mirex, highlighting novel methods for its disposal and degradation, has been conducted .
  • Cancer Research and Toxicology :

    • Investigations have been conducted into the carcinogenic potential of Mirex. Studies on its role in promoting tumors through a unique mechanism in skin have been significant (Meyer et al., 1993).
    • The toxicological profile of Mirex, especially its effects on the liver and potential carcinogenicity, has been a subject of extensive research (Waters et al., 1977).
  • Gene Expression and Molecular Biology :

    • Mirex's impact on gene expression has been studied, particularly its effects on HepG2 human hepatocellular carcinoma cells. This research is vital for understanding the molecular mechanisms underlying Mirex-induced toxicity (Choi et al., 2011).

Safety And Hazards

Mirex has been recognized as a bioaccumulative pollutant due to its chemical robustness and lipophilicity . It was banned by the United States Environmental Protection Agency in 1976 due to its impact on the environment .

properties

IUPAC Name

1,2,3,4,5,5,6,7,8,9,10,10-dodecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane
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InChI

InChI=1S/C10Cl12/c11-1-2(12)7(17)4(14)3(13,5(1,15)9(7,19)20)6(1,16)10(21,22)8(2,4)18
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InChI Key

GVYLCNUFSHDAAW-UHFFFAOYSA-N
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Canonical SMILES

C12(C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10Cl12
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DSSTOX Substance ID

DTXSID7020895
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Molecular Weight

545.5 g/mol
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Physical Description

Mirex is an odorless white crystalline solid. (USCG, 1999), Snow-white odorless solid; [Merck Index], Solid
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Boiling Point

905 °F at 1 mmHg (Sublimes with decomposition) (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), 15.3% in dioxane at room temp; 14.3% in xylene at room temp; 12.2% in benzene at room temp; 7.2% in carbon tetrachloride at room temp; 5.6% in methyl ethyl ketone at room temp, In water, 0.085 mg/L at 25 °C
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Vapor Density

18.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3e-07 mmHg at 77 °F (NTP, 1992), 0.0000008 [mmHg], 8X10-7 mm Hg at 25 °C
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Mechanism of Action

Pretreatment of male rats with mirex (50 mg/kg orally for 3 days) caused a 91% suppression of biliary excretion of endogenous metabolites of imipramine. Biliary excretion of sulfobromophthalein was also suppressed by 90%. results suggest that mirex-induced impairment of hepatobiliary function is not specific to substrates. The mechanism of mirex-induced impairment is located at the site of the transfer of otherwise readily excretable substances such as metabolites of imipramine & sulfobromophthalein., Mirex & its photoderivatives are effective inhibitors of ATPase system., ... Mirex .../is/ stored in lipid ... compartments of the body, which is the reason for ... /its/ very long elimination half-life ... /The/ very long half-live dominates the manifestation of damage ..., Mirex is a potent tumor promoter in 7,1 2-dimethylbenz[a]anthracene (DMBA)-initiated female CD-1 mouse skin. Like 12-O-tetradecanoylphorbol-13-acetate (TPA), mirex promotes papillomas that have a Ha-ras mutation; however, unlike TPA promotion, mirex promotion does not involve a general hyperplastic response. /The authors/ used proliferating cell nuclear antigen (PCNA) and 5-bromo-2'-deoxyuridine (BrdU) immunohistochemical staining to further examine the proliferative capacity of mirex. The numbers of PCNA- and BrdU-positive epidermal S-phase cells were highly concordant in all treatment groups. Unlike a single application of TPA, a single application of mirex had little or no effect on the number of S-phase epidermal cells, and chronic application of mirex to mouse skin produced only minimal increases in S-phase cells. Moreover, mirex did not significantly alter the growth of BALB/MK-2 keratinocytes in media containing either 0.05 or 1.2 mM Ca++. These results suggest that mirex may have highly specific effects on the proliferation of initiated cells and support the existence of a unique mirex mechanism and/or distinct population of mirex-promotable mutant Ha-ras epidermal cells. To begin to address this issue of a distinct population of mirex-promotable mutant Ha-ras cells, /the authors/ conducted a tandem experiment in which DMBA-initiated mice were treated twice weekly with a maximal promoting dose of mirex. Then, when the number of papillomas reached a plateau, these same mice were treated twice weekly with a maximal promoting dose of TPA. Mice treated with mirex developed a maximum of 6.4 papillomas/mouse. These mice were then promoted with TPA, which produced 8.9 additional papillomas/mouse for a total of 15.3 papillomas/mouse. The maximum tumor yields from other groups of mice treated with only TPA or mirex were 9.8 and 7.3 papillomas/mouse, respectively. Therefore, under these tandem conditions, tumor yields were additive, indicating that there are at least two distinct populations of mutant Ha-ras cells: one promoted by mirex and the other by TPA., For more Mechanism of Action (Complete) data for MIREX (7 total), please visit the HSDB record page.
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Impurities

Technical grade preparations of mirex contained 95.18% mirex, with 2.58 mg/kg chlordecone as a contaminant.
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Product Name

Mirex

Color/Form

Snow-white crystals from benzene

CAS RN

2385-85-5
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Record name Dodecachloropentacyclo[5.2.1.02,6.03,9.05,8]decane
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Melting Point

905 °F (decomposes) (NTP, 1992), 485 °C (decomposes)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,400
Citations
JS Downie, X Hu, JH Lee, K Choi… - ISMIR …, 2014 - researchcommons.waikato.ac.nz
… , financial, and technological challenges MIREX has faced and describes how … MIREX. We hope that this paper will inspire MIR community members to contribute their ideas so MIREX …
Number of citations: 28 researchcommons.waikato.ac.nz
EM Waters, JE Huff, HB Gerstner - Environmental research, 1977 - Elsevier
… mirex was first introduced for use in pesticidal formulations in 1959: mirex acts as a stomach poison… , 1 year after application of mirex bait, showed mirex levels ranging from 0 to 104 mm. …
Number of citations: 51 www.sciencedirect.com
KLE Kaiser - Environmental Science & Technology, 1978 - ACS Publications
… scribed tumorigenic effects of mirex on mice. Other … mirex in such samples, any (unrecognized)mirex would be reported as PCB. Hence, the presence as well as the significance of mirex …
Number of citations: 143 pubs.acs.org
DA Carlson, KD Konyha, WB Wheeler, GP Marshall… - Science, 1976 - science.org
… of mirex (1) in samples from two locations in the field where unusually large amounts of mirex were … The presence of Kepone (2) and several other dechlorinated derivatives of mirex was …
Number of citations: 130 www.science.org
A Zielezinski, J Dolata, S Alaba, K Kruszka, A Pacak… - BMC plant biology, 2015 - Springer
… The mirEX 2.0 web portal ( http://www.combio.pl/mirex ) provides a comprehensive platform for … All data contained within the mirEX 2.0 database can be downloaded for use in further …
Number of citations: 57 link.springer.com
D Bielewicz, J Dolata, A Zielezinski… - Nucleic acids …, 2012 - academic.oup.com
… mirEX is a … data in mirEX includes a simple mouse operated querying system and dynamic graphs for data mining analyses. In contrast to other publicly available databases, the mirEX …
Number of citations: 49 academic.oup.com
V Zitko - Persistent organic pollutants, 2003 - Springer
This chapter provides an overview of history, chemistry, environmental fate and effects of DDT and of the cyclodiene pesticides aldrin, dieldrin, endrin, and mirex, and their metabolites …
Number of citations: 84 link.springer.com
PM Brossier - Synthesis, 2006 - music-ir.org
For the 2006 edition of the Music Information Retrieval Evaluation eXchange (MIREX), we presented the latest enhancements to the aubio library, participating this year in four different …
Number of citations: 28 www.music-ir.org
JBL Smith, E Chew - Proc. of the 14th International Society for …, 2013 - ismir2013.ismir.net
… We use the results of the 2012 MIREX Structural Segmentation … of MIREX, of releasing more data in evaluation tasks. … many of the recordings in the MIREX test sets, allowing us to …
Number of citations: 33 ismir2013.ismir.net
C Cannam, E Benetos, M Mauch, MEP Davies… - … eXchange (MIREX), 2015 - music-ir.org
In this submission we offer for evaluation several audio feature extraction plugins in Vamp format. Most of these plugins were also submitted to the 2013, 2014, and 2015 editions of …
Number of citations: 26 www.music-ir.org

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